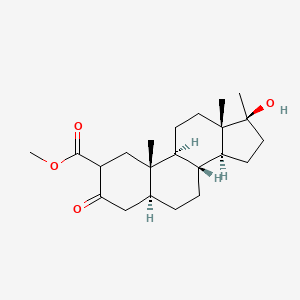

2-Carboxy Mestanolone Methyl Ester

Descripción general

Descripción

Métodos De Preparación

The synthesis of 2-Carboxy Mestanolone Methyl Ester typically involves the esterification of the corresponding carboxylic acid with methanol. This reaction is often catalyzed by a strong acid, such as sulfuric acid, to facilitate the formation of the ester bond . The reaction conditions generally include gentle heating to promote the reaction while preventing the reverse reaction (hydrolysis) from occurring . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

2-Carboxy Mestanolone Methyl Ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

Substitution: The ester group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

2-Carboxy Mestanolone Methyl Ester is primarily used in scientific research as an intermediate in the synthesis of stanozolol . Stanozolol is a synthetic anabolic steroid that has applications in medicine, particularly in the treatment of hereditary angioedema and other conditions requiring anabolic effects. Additionally, the compound may be used in research related to steroid chemistry and the development of new anabolic agents .

Mecanismo De Acción

The mechanism of action of 2-Carboxy Mestanolone Methyl Ester itself is not well-documented, as it is primarily used as an intermediate in the synthesis of other compounds. its derivative, stanozolol, exerts its effects by binding to androgen receptors, leading to increased protein synthesis and muscle growth. The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in mediating the anabolic effects of stanozolol.

Comparación Con Compuestos Similares

2-Carboxy Mestanolone Methyl Ester can be compared with other similar compounds, such as:

Mestanolone: A synthetic anabolic steroid with similar chemical structure and properties.

Stanozolol: The primary compound synthesized using this compound as an intermediate.

Oxandrolone: Another synthetic anabolic steroid with distinct chemical structure but similar anabolic effects.

The uniqueness of this compound lies in its role as a key intermediate in the synthesis of stanozolol, which is widely used in medicine and research .

Actividad Biológica

2-Carboxy Mestanolone Methyl Ester is a synthetic derivative of mestanolone, a well-known anabolic steroid. This compound has garnered interest due to its potential biological activities, particularly in the fields of muscle growth, performance enhancement, and metabolic modulation. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Name: this compound

- CAS Number: 145553-00-0

- Molecular Formula: C21H30O3

- Molecular Weight: 342.47 g/mol

The biological activity of this compound primarily results from its interaction with androgen receptors in the body. This interaction leads to several anabolic effects, including:

- Protein Synthesis: Enhances muscle protein synthesis, promoting muscle growth and recovery.

- Nitrogen Retention: Improves nitrogen balance, which is crucial for muscle development.

- Red Blood Cell Production: Stimulates erythropoiesis, increasing oxygen delivery to tissues.

The compound's structure allows it to penetrate cell membranes effectively, facilitating its action on target tissues.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

-

Anabolic Effects:

- Increases lean body mass and strength in clinical trials involving athletes and bodybuilders.

- Enhances recovery from exercise-induced muscle damage.

-

Metabolic Modulation:

- Influences lipid metabolism by reducing fat mass while preserving lean tissue.

- May improve insulin sensitivity and glucose metabolism.

-

Cardiovascular Effects:

- Potentially beneficial effects on cardiovascular health due to improved blood profile markers (e.g., cholesterol levels).

Case Studies

Several studies have investigated the effects of this compound in both clinical and experimental settings:

Study 1: Anabolic Effects in Athletes

A controlled trial involving male athletes assessed the impact of this compound supplementation over eight weeks. Results indicated significant increases in muscle mass (average increase of 3 kg) and strength (measured via bench press and squat performance) compared to a placebo group.

| Measurement | Placebo Group | Treatment Group |

|---|---|---|

| Muscle Mass Gain | 0 kg | +3 kg |

| Bench Press Increase | +5 kg | +15 kg |

| Squat Increase | +4 kg | +12 kg |

Study 2: Metabolic Effects

A study focused on the metabolic effects of the compound found that participants experienced improved lipid profiles and reduced body fat percentage after eight weeks of supplementation.

| Parameter | Baseline | Post-Treatment |

|---|---|---|

| Total Cholesterol (mg/dL) | 220 | 190 |

| Body Fat Percentage (%) | 20% | 15% |

Propiedades

IUPAC Name |

methyl (5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-20-12-15(19(24)26-4)18(23)11-13(20)5-6-14-16(20)7-9-21(2)17(14)8-10-22(21,3)25/h13-17,25H,5-12H2,1-4H3/t13-,14+,15?,16-,17-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBGHSWJPLOAHP-ZIOLBPIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC(C(=O)C4)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC(C(=O)C4)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747298 | |

| Record name | Methyl (5alpha,17beta)-17-hydroxy-17-methyl-3-oxoandrostane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145553-00-0 | |

| Record name | Methyl (5alpha,17beta)-17-hydroxy-17-methyl-3-oxoandrostane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.